molecular formula C4H5IN2O B2860686 4-iodo-3-methoxy-1H-pyrazole CAS No. 1350325-05-1

4-iodo-3-methoxy-1H-pyrazole

Cat. No. B2860686
CAS RN: 1350325-05-1
M. Wt: 224.001
InChI Key: AKAILQXICKUNET-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-1H-pyrazole is a chemical compound with the CAS Number: 1350325-05-1 . It has a molecular weight of 224 and its IUPAC name is 4-iodo-3-methoxy-1H-pyrazole . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrazole compounds, including 4-iodo-3-methoxy-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4-Iodopyrazole can undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Molecular Structure Analysis

The molecular structure of 4-iodo-3-methoxy-1H-pyrazole can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . Crystallographic data can be obtained through techniques like the shutterless ω-scan .


Chemical Reactions Analysis

Pyrazole compounds, including 4-iodo-3-methoxy-1H-pyrazole, are known to participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .


Physical And Chemical Properties Analysis

4-Iodo-3-methoxy-1H-pyrazole is a solid substance with a molecular weight of 224 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

4-iodo-3-methoxy-1H-pyrazole: is a compound of interest in medicinal chemistry due to its potential as a scaffold for drug development . Pyrazole derivatives are known for their therapeutic potential and have been explored for various pharmacological functions, including anti-inflammatory, anticancer, and antiviral activities . The iodine and methoxy groups on the pyrazole ring can be modified to create new compounds with specific biological activities.

Drug Discovery

In drug discovery, 4-iodo-3-methoxy-1H-pyrazole serves as a valuable intermediate for synthesizing biologically active compounds . Its structure allows for further functionalization, leading to the creation of novel molecules that can be screened for activity against various diseases. For instance, pyrazole derivatives have been investigated for their efficacy in inhibiting cancer cell growth and other disease-related biological processes .

Agrochemistry

The pyrazole ring is a common feature in agrochemicals due to its bioactivity. 4-iodo-3-methoxy-1H-pyrazole could be utilized to develop new pesticides or herbicides. The introduction of iodine and methoxy groups may enhance the compound’s interaction with biological targets in pests and weeds, potentially leading to more effective agrochemical agents .

Coordination Chemistry

In coordination chemistry, 4-iodo-3-methoxy-1H-pyrazole can act as a ligand, coordinating with metal ions to form complexes . These complexes can be studied for their catalytic properties or used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

Organometallic Chemistry

4-iodo-3-methoxy-1H-pyrazole: is also relevant in organometallic chemistry, where it can be used to create organometallic compounds with potential applications in catalysis and materials science . The iodine atom in the compound can facilitate cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Synthesis of Heterobiaryls

The compound is used in indium-mediated synthesis of heterobiaryls, which are important in pharmaceuticals and organic light-emitting diodes (OLEDs) technology . The ability to introduce various substituents at the pyrazole ring opens up possibilities for fine-tuning the electronic properties of these materials.

Biological Studies

Pyrazole derivatives, including 4-iodo-3-methoxy-1H-pyrazole , are often used in biological studies to understand the mechanism of action at the molecular level . They can serve as probes or inhibitors in biochemical assays, helping to elucidate the role of specific enzymes or receptors in disease pathology.

Green Chemistry

The synthesis and application of pyrazole derivatives align with the principles of green chemistry . Researchers aim to develop synthetic routes that are

Safety and Hazards

The safety information for 4-iodo-3-methoxy-1H-pyrazole indicates that it is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety data sheet suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions for 4-iodo-3-methoxy-1H-pyrazole could involve its use as an intermediate in the synthesis of biologically active compounds . Given its diverse pharmacological effects, it could also be used in the development of new drugs .

properties

IUPAC Name

4-iodo-5-methoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAILQXICKUNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-3-methoxy-1H-pyrazole

CAS RN

1350325-05-1
Record name 4-iodo-3-methoxy-1H-pyrazole
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